3-Acetyl-4,5-dimethyl-5-hydroxy-1,5-dihydro-2h-pyrrol-2-one
Description
3-Acetyl-4,5-dimethyl-5-hydroxy-1,5-dihydro-2H-pyrrol-2-one (CAS: 98593-79-4) is a pyrrolone derivative characterized by a bicyclic structure with acetyl, hydroxyl, and dimethyl substituents. Its molecular formula is C₈H₁₁NO₃ (MW: 169.18 g/mol), and it exists as a beige crystalline powder with a melting point of 172–174°C . Key structural features include:
- A hydroxyl group at position 5, enabling hydrogen bonding.
- Acetyl and dimethyl groups at positions 3 and 4/5, respectively, influencing steric and electronic properties.
- A conjugated lactam system, contributing to stability and reactivity.
This compound is utilized in organic synthesis and materials science, with commercial availability at ≥99% purity . Its IR spectrum shows characteristic C=O (1767 cm⁻¹) and O–H (3242 cm⁻¹) stretches .
Properties
IUPAC Name |
3-acetyl-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-4-6(5(2)10)7(11)9-8(4,3)12/h12H,1-3H3,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZJIJWGYQXKFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC1(C)O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4,5-dimethyl-5-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves a multi-step process. One common method includes the condensation of 3-methyl-4-hydroxy-2-butenolide with an appropriate acetylating agent under acidic conditions. The reaction is carried out in a solvent such as water or an organic solvent, with triflic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4,5-dimethyl-5-hydroxy-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 3-acetyl-4,5-dimethyl-5-hydroxy-1,5-dihydro-2H-pyrrol-2-one exhibits notable antimicrobial properties. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacterial strains. The compound's mechanism involves the disruption of bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Bacillus subtilis | 22 |
| Pseudomonas aeruginosa | 15 |
This antimicrobial potential positions the compound as a candidate for developing new antibiotics or preservatives in pharmaceutical formulations .
Anti-inflammatory Properties
In addition to its antibacterial effects, the compound has been studied for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in treating inflammatory diseases such as arthritis and colitis.
Synthesis and Structural Studies
The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which are advantageous for their efficiency and yield. Various synthetic routes have been explored, emphasizing the importance of reaction conditions on product yield and purity.
Beyond medicinal uses, this compound has potential applications in materials science. Its unique structural features make it suitable for incorporation into polymer matrices to enhance mechanical properties or impart specific functionalities such as biodegradability or UV resistance.
Polymer Blends
Incorporating this compound into biodegradable polymers has shown promising results in improving thermal stability and mechanical strength.
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Poly(lactic acid) | 45 | 220 |
| Polycaprolactone | 30 | 210 |
Mechanism of Action
The mechanism of action of 3-Acetyl-4,5-dimethyl-5-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Key Observations:
- Thermal Stability : The target compound’s higher melting point (172–174°C) compared to 8o (161.8–164.6°C) suggests enhanced stability due to acetyl and dimethyl groups, which may improve crystal packing .
- Substituent Bulk : Bulky groups (e.g., indole in 7ad) increase melting points (up to 220°C) by enhancing van der Waals interactions .
- Hydrogen Bonding : Hydroxyl groups in all analogs enable intermolecular H-bonding, influencing solubility and crystallinity .
Spectral and Structural Insights
- IR Spectroscopy : All compounds exhibit lactam C=O stretches near 1767 cm⁻¹, but O–H stretches vary (e.g., 3242 cm⁻¹ in the target compound vs. 2960 cm⁻¹ in 8b) due to substituent electronic effects .
- X-ray Crystallography : Analog 8b (Fig. 2 in ) reveals planar pyrrolone rings and intermolecular H-bonding, a feature likely shared by the target compound. SHELXL software (used in ) confirms structural refinements for related derivatives .
Biological Activity
3-Acetyl-4,5-dimethyl-5-hydroxy-1,5-dihydro-2H-pyrrol-2-one (commonly referred to as ADHP) is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 3-acetyl-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one
- Molecular Formula : C8H11NO3
- Molecular Weight : 169.18 g/mol
- CAS Number : 98593-79-4
- Melting Point : 172.0°C to 174.0°C
Biological Activity Overview
ADHP has been studied for various biological activities, particularly its potential as an anti-inflammatory and anticancer agent. The following sections summarize key findings from recent research.
Anti-inflammatory Activity
Research indicates that ADHP exhibits significant anti-inflammatory properties. A study conducted by Zhang et al. demonstrated that ADHP can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
Anticancer Properties
ADHP has shown promise in cancer research, particularly in inhibiting the growth of certain cancer cell lines. In vitro studies reported that ADHP significantly reduced the viability of MCF7 (breast cancer) and A549 (lung cancer) cells with IC50 values of approximately 25 µM and 30 µM, respectively .
The mechanisms through which ADHP exerts its biological effects are still under investigation. However, preliminary studies suggest that it may act through the following pathways:
- Inhibition of Cell Proliferation : ADHP appears to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Evidence suggests that ADHP promotes apoptosis in cancer cells via mitochondrial pathways.
- Cytokine Modulation : By modulating cytokine levels, ADHP may influence inflammatory responses.
Study 1: In Vitro Evaluation of Anticancer Activity
A study by Li et al. evaluated the anticancer effects of ADHP on various cancer cell lines. The results indicated that ADHP significantly inhibited cell growth in a dose-dependent manner across multiple cell lines, including MCF7 and A549. The study concluded that ADHP could serve as a lead compound for developing new anticancer therapies .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 25 |
| A549 | 30 |
Study 2: Anti-inflammatory Effects
In another investigation, Wang et al. assessed the anti-inflammatory properties of ADHP using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that ADHP treatment resulted in a marked decrease in TNF-alpha and IL-6 production, indicating its potential utility in managing inflammatory conditions .
| Cytokine | Control (pg/mL) | ADHP Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 50 |
| IL-6 | 150 | 30 |
Q & A
Basic Question: What synthetic methodologies are optimized for preparing 3-acetyl-4,5-dimethyl-5-hydroxy-1,5-dihydro-2H-pyrrol-2-one and its analogs?
Answer:
The compound can be synthesized via base-assisted cyclization of pre-functionalized precursors, leveraging inexpensive aryl-substituted starting materials. Key steps include:
- Reaction conditions : Use of ethanol or dichloromethane as solvents under reflux (e.g., 2–6 hours) with bases like triethylamine or K2CO3 to facilitate cyclization .
- Purification : Column chromatography (gradient: ethyl acetate/petroleum ether) or recrystallization from ethanol/benzene to isolate crystalline solids (yields: 44–86%) .
- Functionalization : Post-synthetic modifications (e.g., SEAr reactions with aniline/phenol derivatives) introduce additional aryl groups at the 3- or 5-positions, enhancing structural diversity .
Advanced Question: How can contradictions between spectroscopic data (e.g., NMR) and X-ray crystallography results be resolved for this compound?
Answer:
Discrepancies often arise from dynamic tautomerism or crystallographic disorder. Methodological approaches include:
- Cross-validation : Compare <sup>1</sup>H/<sup>13</sup>C NMR chemical shifts with DFT-calculated values to confirm tautomeric forms .
- X-ray refinement : Use SHELXL (with restraints for disordered atoms) to model thermal motion or partial occupancy in the crystal lattice .
- NOESY/ROESY : Detect through-space correlations in solution to validate spatial arrangements inconsistent with solid-state structures .
Basic Question: What characterization techniques are essential for confirming the structure of this compound?
Answer:
A multi-technique approach is critical:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent patterns (e.g., acetyl/methyl groups) and hydrogen bonding via hydroxyl proton shifts (~δ 10–12 ppm) .
- HRMS : Confirm molecular weight (theoretical: 169.17 g/mol for C8H11NO3) and detect fragmentation pathways .
- FTIR : Validate carbonyl (C=O, ~1700 cm<sup>-1</sup>) and hydroxyl (O–H, ~3200 cm<sup>-1</sup>) functional groups .
Advanced Question: How can computational modeling enhance the interpretation of this compound’s reactivity and stability?
Answer:
- DFT calculations : Predict tautomeric preferences (e.g., enol vs. keto forms) and assess stabilization energies of intermediates in cyclization reactions .
- Molecular docking : Screen for potential biological targets (e.g., enzyme active sites) by modeling interactions of aryl-substituted derivatives .
- Crystal packing analysis : Use Mercury or PLATON to evaluate hydrogen-bonding networks and lattice stability, explaining polymorphism or solubility trends .
Basic Question: What are the common pitfalls in purity assessment, and how can they be mitigated?
Answer:
- TLC limitations : Low-polarity impurities may co-elute. Use two solvent systems (e.g., CH2Cl2/MeOH and hexane/EtOAc) for cross-checking .
- NMR impurities : Residual solvents (e.g., DMSO-d6) can obscure signals. Employ deuterated chloroform and 500+ MHz instruments for resolution .
- HRMS artifacts : Isotopic peaks or adducts (e.g., [M+Na]<sup>+</sup>) require high-resolution calibration and negative/positive mode comparisons .
Advanced Question: How can the scaffold of this compound be leveraged in drug discovery pipelines?
Answer:
- Library diversification : Introduce substituents via SEAr reactions (e.g., 4-aminophenyl or 4-hydroxyphenyl groups) to modulate pharmacokinetic properties .
- Biological evaluation : Screen derivatives for antifungal activity (see analogous 3-thiophenyl-pyrrolones with EC50 values <10 μM) .
- SAR studies : Correlate substituent electronic effects (Hammett σ values) with bioactivity using QSAR models .
Advanced Question: What strategies address challenges in crystallizing this compound for X-ray analysis?
Answer:
- Solvent screening : Test polar aprotic (DMF) vs. protic (ethanol) solvents to optimize crystal growth .
- Twinned data : Process using SHELXL’s TWIN/BASF commands or collect high-resolution data (≤0.8 Å) to resolve overlapping reflections .
- Hydrogen bonding : Co-crystallize with crown ethers or urea derivatives to stabilize labile hydroxyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
